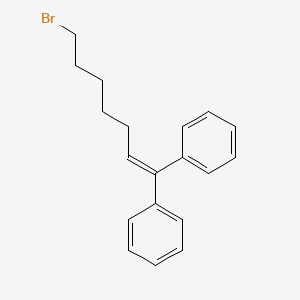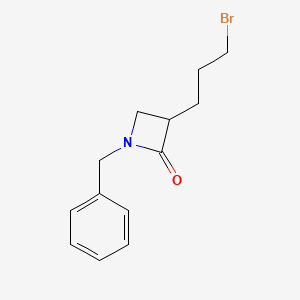![molecular formula C26H14F2N2O2S B12551399 5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] CAS No. 143689-57-0](/img/structure/B12551399.png)
5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is an organic compound characterized by the presence of benzoxazole rings substituted with fluorophenyl groups and connected by a sulfur bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] typically involves the reaction of 4-fluoroaniline with o-aminophenol to form 3-(4-fluorophenyl)-2,1-benzoxazole. This intermediate is then subjected to a coupling reaction with sulfur dichloride to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, forming two separate benzoxazole units.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Separate benzoxazole units.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers with specific optical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and benzoxazole rings can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The sulfur bridge may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Sulfanediylbis(pentafluorobenzene)
- 1,1’-Sulfanediylbis[3,5,6-trifluoro-2,4-bis(trifluoromethyl)benzene]
- Bis(4-fluorophenyl) sulfone
Uniqueness
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is unique due to the presence of both benzoxazole rings and fluorophenyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
143689-57-0 |
|---|---|
Fórmula molecular |
C26H14F2N2O2S |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5-[[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole |
InChI |
InChI=1S/C26H14F2N2O2S/c27-17-5-1-15(2-6-17)25-21-13-19(9-11-23(21)29-31-25)33-20-10-12-24-22(14-20)26(32-30-24)16-3-7-18(28)8-4-16/h1-14H |
Clave InChI |
NRBNMQSHGBQKSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=C(C=C6)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


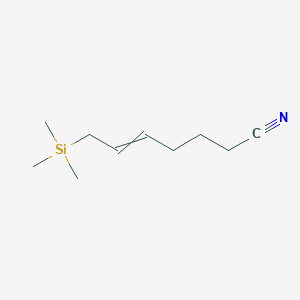

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

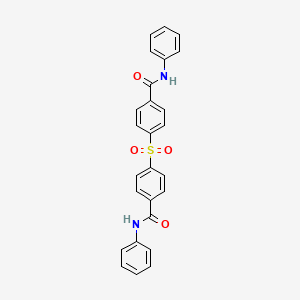
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
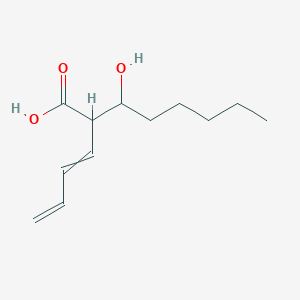
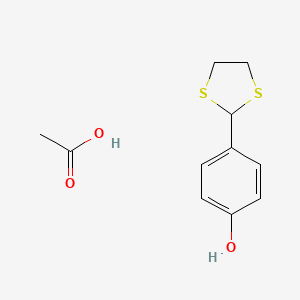
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)

![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
